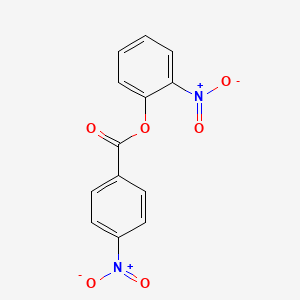
2-Nitrophenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrophenyl 4-nitrobenzoate is an organic compound with the molecular formula C13H8N2O6 It is characterized by the presence of two nitro groups attached to a phenyl and a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Nitrophenyl 4-nitrobenzoate can be synthesized through the condensation reaction of 2-nitrobenzoic acid and 2-nitrophenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitrophenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.
Major Products Formed:
Reduction: 2-Aminophenyl 4-aminobenzoate.
Hydrolysis: 2-Nitrobenzoic acid and 2-nitrophenol.
Applications De Recherche Scientifique
2-Nitrophenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Nitrophenyl 4-nitrobenzoate primarily involves its hydrolysis by esterases. The ester bond is cleaved, releasing 2-nitrophenol and 4-nitrobenzoic acid. This reaction can be monitored spectroscopically due to the distinct absorbance properties of the products . The molecular targets include various esterases and hydrolases that catalyze the hydrolysis reaction.
Comparaison Avec Des Composés Similaires
4-Nitrophenyl 4-nitrobenzoate: Similar structure but with nitro groups in different positions.
2-Nitrophenyl acetate: Lacks the benzoate moiety, making it less complex.
4-Nitrophenyl acetate: Similar ester but with different substitution patterns.
Uniqueness: 2-Nitrophenyl 4-nitrobenzoate is unique due to the presence of two nitro groups, which impart distinct electronic and steric properties. This makes it particularly useful in studies involving electron-withdrawing effects and steric hindrance in chemical reactions .
Propriétés
Numéro CAS |
31042-64-5 |
|---|---|
Formule moléculaire |
C13H8N2O6 |
Poids moléculaire |
288.21 g/mol |
Nom IUPAC |
(2-nitrophenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C13H8N2O6/c16-13(9-5-7-10(8-6-9)14(17)18)21-12-4-2-1-3-11(12)15(19)20/h1-8H |
Clé InChI |
DOWFSNIXKPFLAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



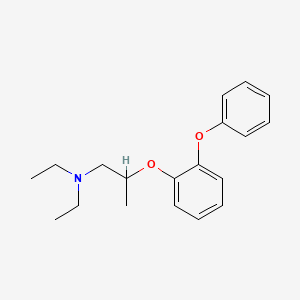
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
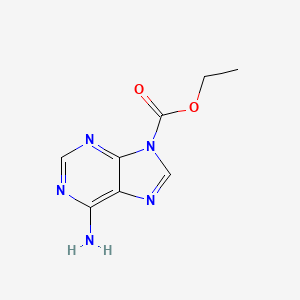
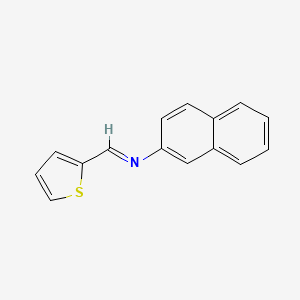
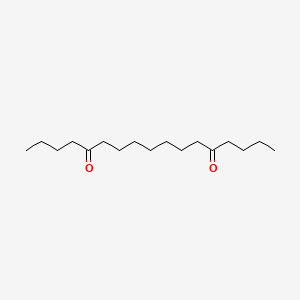
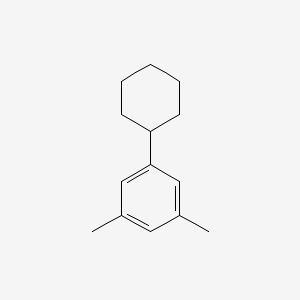
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)


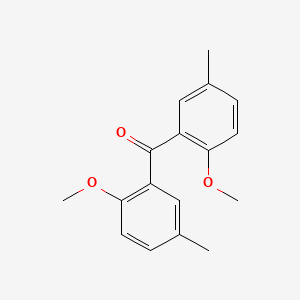
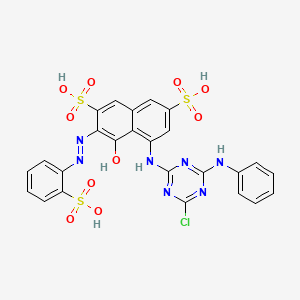
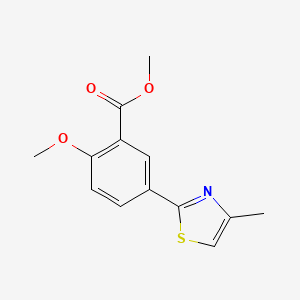
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
